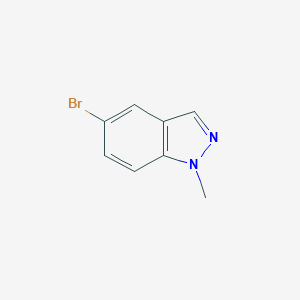

5-Bromo-1-methyl-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCHMXPTUMFFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626441 | |

| Record name | 5-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-57-1 | |

| Record name | 5-Bromo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-1-methyl-1H-indazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1-methyl-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and a visual representation of a synthetic workflow.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is of significant interest, with various methods developed to achieve high purity and yield. A common challenge in the synthesis of N-methylated indazoles is the formation of isomeric mixtures (1-methyl and 2-methyl isomers), which necessitates purification steps. This guide details a regioselective synthesis method that circumvents this issue, alongside the more traditional methylation approach.

Regioselective Synthesis from 2-Fluoro-5-bromobenzaldehyde

A preferred method for the synthesis of this compound involves a three-step process starting from 2-fluoro-5-bromobenzaldehyde. This approach effectively avoids the formation of the undesired 2-methyl isomer. The synthesis proceeds through the formation of an intermediate via condensation with formylhydrazine, followed by cyclization and reduction.

Synthetic Workflow

Caption: Regioselective synthesis of this compound.

Experimental Protocol

The synthesis is carried out in three main steps as outlined in patent CN113912544A.[1]

Step 1: Condensation to form Intermediate A

-

Combine 2-fluoro-5-bromobenzaldehyde and formylhydrazine.

-

The reaction proceeds to form the initial condensation product.

Step 2: Cyclization to form Intermediate B

-

Heat Intermediate A in the presence of an alkali and a polar aprotic solvent.

-

This step facilitates the ring closure to form the indazole core.

Step 3: Reduction to this compound

-

React Intermediate B with a reducing agent, such as a borane complex (e.g., BH3-Me2S solution).[1]

-

After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled.

-

The reaction is quenched carefully with methanol.

-

The product is worked up by extraction with dichloromethane and washing with saturated ammonium chloride.

-

The organic layers are combined, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting solid is purified by pulping with a mixed solvent of methyl tert-butyl ether and toluene.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-5-bromobenzaldehyde | [1] |

| Reagents | Formylhydrazine, Alkali, Polar aprotic solvent, Borane reducing agent | [1] |

| Solvent for work-up | Dichloromethane, Methyl tert-butyl ether, Toluene | [1] |

| Yield | 87% (for a related intermediate) | [1] |

Methylation of 5-Bromo-1H-indazole

A more traditional approach to synthesizing this compound is the direct methylation of 5-bromo-1H-indazole. This method, however, typically yields a mixture of this compound and 5-bromo-2-methyl-1H-indazole, which requires separation by column chromatography.[1]

Reaction Scheme

5-bromo-1H-indazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-bromo-1H-indazole | [1] |

| Methylating Agent | Methyl iodide | [1] |

| Condition | Alkaline | [1] |

| Product | Mixture of this compound and 5-bromo-2-methyl-1H-indazole | [1] |

| Purification | Column chromatography | [1] |

Synthesis of the Precursor: 5-Bromo-1H-indazole

The starting material for the methylation route, 5-bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline.

Experimental Protocol for 5-Bromo-1H-indazole Synthesis

-

A solution of 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride.[2]

-

Potassium acetate and isoamyl nitrite are then added to the solution.[2]

-

The mixture is refluxed for an extended period.[2]

-

After cooling, the volatile components are removed by distillation under vacuum.[2]

-

The product is then subjected to an aqueous work-up involving acidification with hydrochloric acid followed by basification with sodium hydroxide.[2]

-

Extraction with ethyl acetate, followed by drying and purification, yields 5-bromo-1H-indazole.[2]

Quantitative Data for 5-Bromo-1H-indazole Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-methylaniline (95.0 g) | [2] |

| Reagents | Acetic anhydride (0.109 L), Potassium acetate (14.6 g), Isoamyl nitrite (0.147 L) | [2] |

| Solvent | Chloroform (0.70 L) | [2] |

| Reaction Temperature | Reflux at 68°C | [2] |

| Reaction Time | 20 hours | [2] |

| Yield | 94% (91.9 g) | [2] |

Conclusion

This guide has detailed two primary synthetic routes for this compound. The regioselective synthesis starting from 2-fluoro-5-bromobenzaldehyde is advantageous as it avoids the formation of isomeric byproducts, leading to a cleaner product and simplifying purification. The traditional methylation of 5-bromo-1H-indazole remains a viable, albeit less direct, method. The choice of synthesis will depend on the specific requirements of the research or development project, including purity, yield, and scalability.

References

physical and chemical properties of 5-Bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core substituted with a bromine atom and a methyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in chemical and biological research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 465529-57-1 | [1] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point (Predicted) | 293.6 ± 13.0 °C | [1] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | |

| Solubility | Insoluble in water. |

Synthesis and Purification

The primary synthetic route to this compound involves the methylation of 5-bromo-1H-indazole. While various methylation strategies can be employed, a common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-1H-indazole

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-1H-indazole in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture will be stirred at this temperature for approximately 30 minutes to allow for the formation of the indazolide anion.

-

Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific compound is limited, typical spectral features can be predicted based on its structure and data from analogous compounds.

Workflow for Spectroscopic Analysis:

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum should display signals corresponding to the eight carbon atoms, with the chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C and C=N stretching vibrations within the aromatic indazole ring system.

-

C-N stretching vibrations.

-

C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern [M+2]⁺ of approximately equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the indazole ring system and the bromo substituent. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of indazole derivatives for further investigation.

The N-methyl group at the 1-position blocks one of the two potential sites for N-alkylation, which can simplify subsequent reactions by preventing the formation of isomeric products that can arise from the tautomerism of the unsubstituted indazole core.

The compound should be stored in a cool, dry place away from light to ensure its stability.

Biological and Pharmaceutical Relevance

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of indazole-containing molecules is of significant interest in drug discovery. Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that can be screened for activity against various enzymes, receptors, and signaling pathways implicated in human diseases. Its utility lies in its potential to be elaborated into more complex molecules with tailored pharmacological profiles.

Logical Relationship in Drug Discovery:

Caption: Role in the drug discovery process.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the development of novel compounds with potential therapeutic value. This technical guide has provided a foundational understanding of this compound, from its synthesis and characterization to its potential applications in research and drug discovery. Further exploration of its biological activities and the signaling pathways it may modulate will undoubtedly continue to be an active area of investigation.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazole (CAS: 465529-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a bromine atom at the 5-position, provides a versatile handle for various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its role as a precursor in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization are also presented.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 465529-57-1 | |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Melting Point | 111-112 °C | [1] |

| Appearance | White to yellow powder/crystal | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

While comprehensive public spectral data for this compound is limited, typical chemical shifts and fragmentation patterns for similar indazole derivatives can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the indazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbon and the eight carbons of the bicyclic indazole core.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and methyl groups.

Synthesis of this compound

A significant challenge in the synthesis of N-methylated indazoles is the potential for the formation of isomeric products. A patented method that circumvents this issue involves a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde.[1] This approach ensures the regioselective formation of the desired 1-methyl isomer.

Synthesis from 2-fluoro-5-bromobenzaldehyde

This synthetic route involves three main steps: condensation, cyclization, and reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-fluoro-5-bromobenzaldehyde[1]

Step 1: Condensation

-

Dissolve 2-fluoro-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol in a three-necked flask with stirring.

-

Add acetic acid (catalytic amount).

-

Cool the mixture to 0°C and add formylhydrazine (1.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

-

Upon completion, the intermediate A is typically used in the next step without further purification.

Step 2: Cyclization

-

To the crude intermediate A, add a polar aprotic solvent (e.g., DMSO) and an alkali (e.g., anhydrous sodium carbonate).

-

Heat the mixture to 90-100°C and stir overnight.

-

Monitor the formation of intermediate B by TLC.

Step 3: Reduction

-

Dissolve the crude intermediate B in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add a borane-THF solution (1.5 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0°C and carefully quench with ethanol.

-

The product, this compound, can then be isolated and purified using standard techniques such as extraction and column chromatography.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases.[2][3][4] The bromine atom at the 5-position of this compound serves as a convenient synthetic handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are being investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, while substituents introduced at the 5-position can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Caption: Inhibition of kinase signaling by an indazole derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate a library of 5-substituted indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[5][7]

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Purge the vial with an inert gas (e.g., argon) and seal.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

-

After cooling, the product is isolated through an aqueous workup and purified by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 5-position of the indazole ring.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS, 2.0 eq).[6]

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent (e.g., THF) via syringe.

-

Heat the reaction mixture to 65°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

The product is then extracted and purified by column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel kinase inhibitors. Its regioselective synthesis and the reactivity of the bromine substituent make it an attractive starting material for creating diverse libraries of compounds for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic and Spectrometric Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-Bromo-1-methyl-1H-indazole, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.

Summary of Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 7.96 (s, 1H) | H-3 |

| 7.82 (d, J = 1.2 Hz, 1H) | H-4 |

| 7.41 (d, J = 8.8 Hz, 1H) | H-7 |

| 7.33 (dd, J = 8.8, 1.8 Hz, 1H) | H-6 |

| 4.07 (s, 3H) | N-CH₃ |

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Assignment |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 210.9896, 212.9875 | [M+H]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A solution of 5-bromo-1H-indazole (1.0 g, 5.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.1 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes. Methyl iodide (0.38 mL, 6.1 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition :

-

¹H NMR : Spectra were acquired at 400 MHz. The following parameters were used: spectral width of 8255 Hz, acquisition time of 3.98 seconds, and a relaxation delay of 1 second.

-

¹³C NMR : Spectra were acquired at 101 MHz with complete proton decoupling. The following parameters were used: spectral width of 24038 Hz, acquisition time of 1.36 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing : The acquired free induction decays (FIDs) were processed using standard Fourier transform algorithms. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation : The sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Data Acquisition : The sample solution was introduced into the ESI source via direct infusion. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range that included the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Biological Frontier of 5-Bromo-1-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its consistent presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and kinase inhibitory properties.[1][2] This has culminated in the development of several clinically approved drugs, such as the anticancer agents Pazopanib and Axitinib, underscoring the therapeutic potential embedded within this heterocyclic motif.[3][4]

This technical guide delves into the biological activity of a specific, promising subclass: 5-Bromo-1-methyl-1H-indazole derivatives . The strategic placement of a bromine atom at the 5-position and a methyl group at the N1-position provides a unique scaffold for synthetic elaboration, allowing for fine-tuning of physicochemical properties and biological targeting. This document serves as a comprehensive resource, summarizing quantitative biological data, detailing essential experimental protocols, and visualizing the molecular pathways through which these compounds exert their effects.

Quantitative Biological Data

The antitumor potential of bromo-indazole derivatives has been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic and antiproliferative efficacy of these compounds.

Table 1: Antiproliferative Activity of Bromo-Indazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | - |

| A549 (Lung) | >40 | - | ||

| PC-3 (Prostate) | >40 | - | ||

| Hep-G2 (Hepatoma) | >40 | - | ||

| HEK-293 (Normal Kidney) | 33.2 | - | ||

| 2f | A549 (Lung) | 1.15 | - | - |

| HepG2 (Hepatoma) | 0.23 | - | - | |

| MCF-7 (Breast) | 0.46 | - | - | |

| HCT116 (Colorectal) | 0.35 | - | - | |

| 4T1 (Mouse Breast) | 0.28 | - | - |

Data compiled from studies on closely related 5-bromo-1H-indazole derivatives.[3][5]

Table 2: Kinase Inhibitory Activity of Bromo-Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |

| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 | Axitinib | VEGFR-2 | 0.2 |

| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | Pazopanib | VEGFR-2 | 30 |

| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | |||

| 6-Bromo-1H-indazole Derivative W2 | VEGFR-2 | < 10 | |||

| 6-Bromo-1H-indazole Derivative W23 | VEGFR-2 | < 10 |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and serve as representative examples of the scaffold's potential.[6]

Core Signaling Pathways and Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key protein kinases that drive tumor growth and proliferation.

One of the primary mechanisms involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is frequently achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[3]

Furthermore, the indazole core is a well-established pharmacophore for targeting protein kinases.[1] As bioisosteres of the purine ring in ATP, these derivatives can act as competitive inhibitors in the ATP-binding pocket of kinases like Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis.[7]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Protocol 1: In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, MCF-7).[5]

-

Normal human cell line for selectivity assessment (e.g., HEK-293).[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Synthesized indazole derivatives dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in cancer cells by the test compounds.

Materials:

-

Cancer cell line of interest.

-

Synthesized indazole derivative.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To examine the effect of indazole derivatives on the expression levels of key apoptosis-regulating proteins.

Materials:

-

Cancer cell line of interest.

-

Synthesized indazole derivative.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, β-actin).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Lysis: Treat cells with the compound for a specific duration, then lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Use β-actin as a loading control to normalize protein expression levels.[5]

Synthesis and Discovery Workflow

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological validation.

This guide provides a foundational overview of the significant biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams illustrate the immense potential of this scaffold in the development of next-generation therapeutics, particularly in the field of oncology. Further exploration and derivatization of this core structure are warranted to uncover novel clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

5-Bromo-1-methyl-1H-indazole: A Privileged Scaffold in Drug Discovery with Uncharted Mechanistic Terrain

For researchers, scientists, and drug development professionals, 5-Bromo-1-methyl-1H-indazole represents a chemical entity of significant interest, primarily as a versatile intermediate in the synthesis of potentially bioactive molecules. However, an in-depth analysis of publicly available scientific literature reveals a notable absence of detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways.

While the indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous biologically active compounds, the specific pharmacological profile of this compound remains largely unexplored in published research.[1][2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[1][3] This has spurred considerable interest in the synthesis and evaluation of novel indazole-based compounds.

The Indazole Scaffold: A Hub of Biological Activity

The therapeutic potential of the indazole core is exemplified by several approved drugs. For instance, pazopanib and axitinib are potent tyrosine kinase inhibitors used in cancer therapy, highlighting the role of the indazole structure in interacting with these crucial cellular signaling molecules. Indazole-containing compounds have been investigated as inhibitors of a variety of other protein kinases, including Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation and is a target in oncology research.

Furthermore, the strategic placement of substituents on the indazole ring, such as the bromo group at the 5-position and the methyl group at the 1-position in the compound of interest, is a key strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The bromine atom, for example, can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

The Quest for a Definitive Mechanism of Action

Despite the broad biological relevance of the indazole class of compounds, specific data on this compound is sparse. Searches of chemical and biological databases, including PubChem and ChEMBL, as well as extensive literature reviews, did not yield any published bioassay data, quantitative metrics of activity (such as IC50 or Ki values), or detailed experimental protocols elucidating its mechanism of action. Consequently, the creation of data tables and signaling pathway diagrams as initially requested is not feasible based on the current body of scientific evidence.

The available information predominantly characterizes this compound as a building block in organic synthesis. For example, it is used as a key intermediate in the development of new therapeutic agents targeting neurological disorders and in the synthesis of various other heterocyclic compounds with potential biological activities.

Future Directions

The absence of a defined mechanism of action for this compound presents an open avenue for future research. Given the established role of substituted indazoles as kinase inhibitors and receptor modulators, it is plausible that this compound could exhibit activity against similar targets. Future investigations could involve:

-

High-throughput screening: To identify potential biological targets from large panels of proteins, such as kinases or G-protein coupled receptors.

-

Analogue synthesis and structure-activity relationship (SAR) studies: To build upon the this compound scaffold and develop derivatives with enhanced potency and selectivity.

-

In vitro and in vivo pharmacological profiling: To characterize the functional effects of the compound in cellular and animal models.

References

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indazole: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its indazole core serves as a versatile scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of available quantitative data. Furthermore, this guide explores the compound's relationship with key cellular signaling pathways and provides visualizations to illustrate these complex interactions.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities.[1] The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the indazole core yields this compound, a key intermediate for the synthesis of diverse bioactive molecules. This strategic functionalization provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in readily available literature, its development is intrinsically linked to the broader exploration of indazole chemistry. The synthesis of the parent indazole ring was first reported in the late 19th century. The subsequent exploration of substituted indazoles for various applications, particularly in the dye industry and later in pharmaceuticals, paved the way for the creation of numerous derivatives.

The common method for synthesizing N-methylated indazoles often involves the direct methylation of the corresponding NH-indazole. However, this approach typically yields a mixture of N1 and N2 isomers, which can be challenging to separate. A significant advancement in the synthesis of this compound is described in Chinese patent CN113912544A.[2] This patent outlines a method specifically designed to overcome the issue of isomer formation, highlighting the ongoing efforts to refine the synthesis of this important intermediate for its use in the synthesis of more complex molecules. The CAS number for this compound is 465529-57-1.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods. A common strategy involves the methylation of 5-bromo-1H-indazole. However, to ensure regioselectivity and avoid the formation of the N2-methyl isomer, a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde is preferred.

Regioselective Synthesis of this compound[2]

This method avoids the problematic separation of N1 and N2 isomers by constructing the methylated indazole ring in a controlled manner.

Experimental Protocol:

Step 1: Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.

-

To a solution of 2-fluoro-5-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add formylhydrazine.

-

The reaction is typically carried out in the presence of a catalytic amount of acid.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The intermediate product is isolated by filtration or extraction.

Step 2: Cyclization to form the indazole ring.

-

The intermediate from Step 1 is treated with a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO).

-

The mixture is heated to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the indazole ring.

-

The product of this step is 1-formyl-5-bromo-1H-indazole.

Step 3: Reduction to this compound.

-

The 1-formyl-5-bromo-1H-indazole is reduced using a suitable reducing agent, such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH).

-

The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Work-up involves quenching the excess reducing agent and purification by crystallization or chromatography.

Applications in Drug Discovery and Biological Activity

This compound serves as a crucial building block in the synthesis of pharmacologically active compounds, particularly in the realm of oncology. The indazole scaffold is a known ATP-mimetic, making it an ideal starting point for the design of kinase inhibitors.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have been successfully developed as inhibitors of various kinases. While specific quantitative data for this compound is not extensively published, its derivatives have shown potent inhibitory activity against several kinases. For instance, indazole-based compounds are known to target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Polo-like kinase 4 (PLK4).[4][5]

Table 1: Representative Kinase Inhibition Data for Indazole Derivatives

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 - 977.6 | [5] |

| Axitinib (Indazole core) | VEGFR1 | 0.1 | [4] |

| Axitinib (Indazole core) | VEGFR2 | 0.2 | [4] |

| Axitinib (Indazole core) | VEGFR3 | 0.1-0.3 | [4] |

| Axitinib (Indazole core) | PDGFRβ | 1.6 | [4] |

| Axitinib (Indazole core) | c-Kit | 1.7 |[4] |

Experimental Protocols for Biological Assays

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant purified kinase

-

Peptide substrate specific for the kinase

-

ATP

-

This compound or its derivative

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent. The luminescence or fluorescence signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound or its derivative

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Role in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, the known targets of its derivatives provide strong indications of its potential mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Several kinase inhibitors with an indazole core have been shown to directly or indirectly modulate this pathway. By inhibiting upstream receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, these compounds can reduce the activation of PI3K and subsequently decrease the phosphorylation of Akt and mTOR.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[6] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. Some indazole derivatives have been investigated as inhibitors of JAK kinases.[7] Inhibition of JAKs prevents the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its strategic design allows for the efficient synthesis of a wide array of derivatives, particularly potent kinase inhibitors. While a detailed historical record of its initial discovery is not readily apparent, its importance as a key intermediate is underscored by modern synthetic methodologies designed to produce it in a regioselective manner. The exploration of compounds derived from this scaffold has led to a deeper understanding of key signaling pathways implicated in cancer and other diseases. Further research into the specific biological activities of this compound itself and the continued development of its derivatives hold significant promise for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 3. 465529-57-1|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-1-methyl-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document outlines the analytical techniques and experimental protocols essential for confirming the identity, purity, and structure of this molecule.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₇BrN₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | - |

| Molecular Weight | 211.06 g/mol | Calculated |

| Appearance | White solid | [1] |

| Melting Point | 111-112 °C | [2] |

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques. The following sections detail the expected and observed data from these analyses.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the target compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

| Ion | m/z (Observed) | m/z (Calculated) | Notes |

| [M+H]⁺ | 212.2 | 211.98 | The observed mass corresponds to the protonated molecule, confirming the molecular weight.[1] |

| Isotopic Pattern | M:M+2 ≈ 1:1 | - | The nearly equal intensity of the molecular ion peak and the M+2 peak is characteristic of the presence of one bromine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for the confirmation of its connectivity and substitution pattern.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | H-3 |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-7 |

| ~7.3 | dd | 1H | H-6 |

| ~4.0 | s | 3H | N-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~122 | C-3a |

| ~115 | C-5 |

| ~110 | C-7 |

| ~35 | N-CH₃ |

Note: The NMR data presented here are predicted values based on the structure of this compound and typical chemical shifts for similar indazole derivatives. Experimental verification is required for precise assignments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1600, 1480 | Strong | C=C stretching (aromatic ring) |

| ~1500 | Strong | C=N stretching |

| ~1350 | Medium | C-N stretching |

| ~800 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-Br stretching |

Note: The IR data presented are typical absorption ranges for the indicated functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (LC-MS)

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source is used.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The spectrum is baseline-corrected and the peaks are labeled.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-methyl-1H-indazole, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents.

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for determining the solubility of this compound. This procedure is a synthesis of established methodologies for solubility assessment of chemical compounds.[1][2][3][4][5]

Objective: To determine the quantitative solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (powder form)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance (accurate to 0.0001 g)

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Water bath sonicator

-

Constant temperature incubator or water bath

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Calibrated pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Securely cap the vials to prevent solvent evaporation.

-

Agitate the mixtures using a vortex mixer for an initial period (e.g., 1-2 minutes).[3]

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature must be carefully controlled throughout the experiment.[2][4]

-

If the compound has not dissolved, sonication in a water bath for a short period (e.g., up to 5 minutes) can be employed, followed by further incubation.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm that excess solid remains in each vial.

-

Carefully withdraw an aliquot of the supernatant from each vial using a pipette. To avoid disturbing the solid material, it is crucial to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound with known concentrations in each solvent.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. The analytical method must be validated for linearity, accuracy, and precision.[4]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide on the Toxicological Data of 5-Bromo-1-methyl-1H-indazole

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological information for 5-Bromo-1-methyl-1H-indazole. However, a thorough literature search reveals a significant lack of specific toxicological studies for this particular compound. The information presented herein is largely derived from Safety Data Sheets (SDS), data on structurally related compounds, and general knowledge of the toxicological profiles of substituted indazoles. Therefore, this guide should be considered a preliminary assessment and not a definitive toxicological profile. For any research or drug development purposes, it is imperative to conduct specific in vitro and in vivo toxicological studies.

Introduction

This compound is a heterocyclic organic compound that belongs to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and have been investigated for a wide range of therapeutic applications.[1] Given their potential for biological activity, a thorough understanding of their toxicological properties is crucial for researchers, scientists, and drug development professionals. This guide provides a summary of the known safety information and discusses the potential toxicological profile of this compound based on available data for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its toxicological characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-7-methyl-1H-indazole | 5-Bromo-4-fluoro-1-methyl-1H-indazole |

| CAS Number | 465529-57-1 | 156454-43-2 | 1784678-61-0 |

| Molecular Formula | C₈H₇BrN₂ | C₈H₇BrN₂ | C₈H₆BrFN₂ |

| Molecular Weight | 211.06 g/mol | 211.06 g/mol [2] | 229.05 g/mol [3] |

| Appearance | Solid | Orange-red solid[4] | Not specified |

| Melting Point | Not specified | 184-185°C[5] | Not specified |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its analogs, the primary hazards are related to acute oral toxicity and irritation. The Globally Harmonized System (GHS) classifications for related compounds are summarized in Table 2. It is important to note that these classifications may be based on computational predictions rather than experimental data.

Table 2: GHS Hazard Classifications for this compound Analogs

| Hazard Statement | Compound | Reference |

| Acute Toxicity, Oral (Category 4) | 5-Bromo-7-methyl-1H-indazole | [5] |

| Skin Irritation | 5-Bromo-7-methyl-1H-indazole | [5] |

| Eye Irritation | 5-Bromo-7-methyl-1H-indazole | [5] |

| May cause respiratory irritation | 5-Bromo-7-methyl-1H-indazole | [5] |

Precautionary Statements: Standard precautionary measures when handling this and related compounds include:

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

A comprehensive search for specific toxicological studies on this compound did not yield quantitative data for endpoints such as acute toxicity (LD50), genotoxicity, carcinogenicity, or reproductive toxicity. The available information is qualitative and largely predictive.

Acute Toxicity:

-

For the related compound, 5-Bromo-7-methyl-1H-indazole, it is classified as "Harmful if swallowed" (Acute toxicity - Category 4, Oral).[5] No specific LD50 values are available.

Genotoxicity (Mutagenicity):

-

There are no specific genotoxicity data for this compound. Studies on other bromo-substituted heterocyclic compounds have shown mixed results, with some demonstrating mutagenic potential, often mediated by metabolic activation.[6]

Carcinogenicity:

-

No data available.

Reproductive and Developmental Toxicity:

-

No data available.

Potential Metabolic Pathways

While no specific metabolic studies for this compound were found, research on other brominated indazole derivatives, particularly synthetic cannabinoids, can provide insights into potential metabolic pathways. The metabolism of these compounds is typically extensive and involves Phase I and Phase II reactions.

Phase I Metabolism:

-

Hydroxylation: The indazole ring and the methyl group are potential sites for hydroxylation mediated by cytochrome P450 (CYP) enzymes.

-

N-demethylation: The methyl group on the indazole nitrogen could be removed.

Phase II Metabolism:

-

Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.

Studies on brominated indazole-containing synthetic cannabinoids have shown that the bromine atom often remains intact during metabolism.[7][8] The primary metabolic transformations for these related compounds include dihydrodiol formation, terminal amide hydrolysis (if applicable), hydroxylation, dehydrogenation, and glucuronidation.[8][9]

Based on this, a hypothetical metabolic pathway for this compound is proposed below.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. However, standard methodologies for key toxicological assessments are outlined below for future research.

Workflow for In Vitro Cytotoxicity Assay:

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Bromo-1-methyl-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a convenient handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug candidates. Furthermore, the methylation at the N1 position prevents the formation of constitutional isomers that can arise with unsubstituted indazoles, simplifying purification and characterization of downstream products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 465529-57-1 | [2] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥98% |

Synthesis of this compound

A reliable method for the synthesis of this compound involves a three-step process starting from 2-fluoro-5-bromobenzaldehyde. This method avoids the issue of isomeric mixtures often encountered with direct methylation of 5-bromoindazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic route.

Step 1: Synthesis of Intermediate A

-

To a solution of 2-fluoro-5-bromobenzaldehyde in a suitable solvent, add formylhydrazine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate A can be isolated by filtration and used in the next step without further purification.

Step 2: Synthesis of Intermediate B

-

Heat a mixture of intermediate A, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

-

Maintain the temperature until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up to isolate intermediate B.

Step 3: Synthesis of this compound

-

Treat intermediate B with a suitable reducing agent in an appropriate solvent.

-

Stir the reaction at room temperature until completion.

-

The final product, this compound, is then isolated and purified using standard techniques such as crystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

The this compound core is a valuable scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a key reaction in modern drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromoindazoles.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent to the reaction vessel.

-

Purge the vessel with an inert gas for 5-10 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-